

Application Notes and Protocols for BAY-8400 In Vivo Studies

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Compound of Interest

Compound Name: BAY-8400

Cat. No.: B15607144

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These application notes provide a comprehensive overview of the in vivo use of **BAY-8400**, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The following protocols are based on preclinical studies and are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

BAY-8400 is an orally active inhibitor of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).^{[1][2][3][4]} By inhibiting DNA-PK, **BAY-8400** sensitizes cancer cells to DNA-damaging agents, such as radiotherapy and certain chemotherapeutics, leading to increased tumor cell death.^{[2][4][5]} It has demonstrated synergistic efficacy when combined with targeted alpha therapies.^{[2][3][4]}

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for **BAY-8400**.

Table 1: In Vitro Activity of BAY-8400

| Parameter | Cell Line/Assay | IC50 |
|-------------------|-------------------|-------------|
| DNA-PK Inhibition | Biochemical Assay | 81 nM[1][2] |
| γH2AX Formation | HT-144 | 69 nM[2] |
| ATR Inhibition | - | 0.394 μM[6] |
| PI3Kβ Inhibition | - | 0.117 μM[6] |
| mTOR Inhibition | - | 1.91 μM[6] |
| ATM Inhibition | - | 19.3 μM[6] |

Table 2: In Vivo Pharmacokinetics of BAY-8400

| Species | Administration | Dose | Bioavailability | Half-life |
|---------|----------------|-----------|-----------------|-----------|
| Mouse | Intravenous | 0.3 mg/kg | - | 0.68 h[2] |
| Rat | Intravenous | 0.3 mg/kg | - | 0.84 h[2] |
| Rat | Oral | - | 22%[2] | 4 h[2] |

Table 3: In Vivo Efficacy of BAY-8400 in LNCaP Xenograft Model

| Treatment Group | Dosage and Schedule | T/Carea Ratio |
|----------------------|---------------------------------------|---------------|
| Vehicle Control | 10 mL/kg PEG/EtOH (90:10), daily p.o. | - |
| BAY-8400 Monotherapy | 150 mg/kg, daily p.o. | 0.76[2] |
| PSMA-TTC BAY 2315497 | 150 kBq/kg, single injection on day 0 | 0.38[2] |
| Combination Therapy | PSMA-TTC (day 0) + BAY-8400 (daily) | 0.22[2] |

Experimental Protocols

Protocol 1: Tolerability Study in Non-Tumor-Bearing Mice

This protocol outlines a study to determine the maximum tolerated dose of **BAY-8400**.

1. Animal Model:

- Species: Severe Combined Immunodeficient (SCID) mice.[\[2\]](#)

2. Treatment Groups:

- Vehicle Control: 10 mL/kg PEG/EtOH (90:10), daily oral gavage.
- BAY-8400**: Doses up to 175 mg/kg, daily oral gavage.[\[2\]](#) A dose of 200 mg/kg was not tolerated.[\[2\]](#)

3. Study Duration:

- 14 days of daily treatment followed by a 7-day observation period.[\[2\]](#)

4. Monitoring:

- Monitor body weight daily.
- Observe for any signs of adverse effects.

5. Endpoint:

- Assessment of tolerability based on body weight changes and clinical observations.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol describes a combination therapy study using **BAY-8400** with a targeted alpha therapy in a prostate cancer model.

1. Animal Model:

- Human prostate cancer xenograft model: LNCaP cells implanted in an appropriate mouse strain (e.g., SCID mice).[\[2\]](#)[\[6\]](#)

2. Treatment Groups:

- Vehicle Control: 10 mL/kg PEG/EtOH (90:10), administered daily via oral gavage.[\[4\]](#)
- Isotype Control: Single injection of 150 kBq/kg isotype control antibody labeled with Thorium-227 on day 0.[\[4\]](#)
- **BAY-8400** Monotherapy: 150 mg/kg **BAY-8400** administered daily via oral gavage.[\[2\]](#)[\[4\]](#)
- PSMA-TTC BAY 2315497 Monotherapy: Single injection of 150 kBq/kg PSMA antibody labeled with Thorium-227 on day 0.[\[2\]](#)[\[4\]](#)
- Combination Therapy: Single injection of 150 kBq/kg PSMA-TTC BAY 2315497 on day 0, followed by daily treatment with 150 mg/kg of **BAY-8400** via oral gavage.[\[2\]](#)[\[4\]](#)

3. Study Duration:

- Treatment duration should be sufficient to observe significant differences in tumor growth between groups.

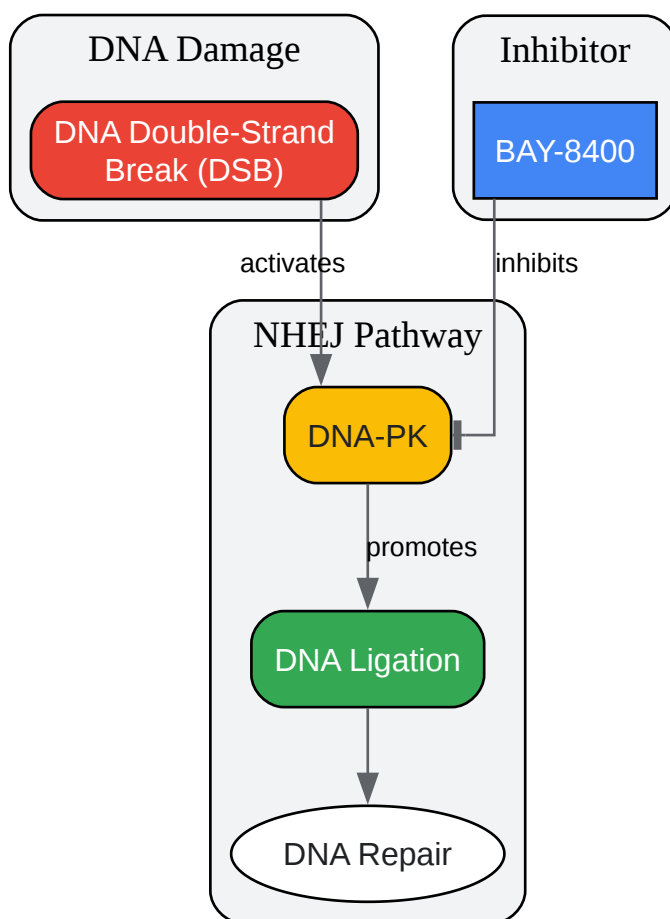
4. Monitoring:

- Measure tumor volume and body weight regularly (e.g., twice weekly).

5. Endpoint:

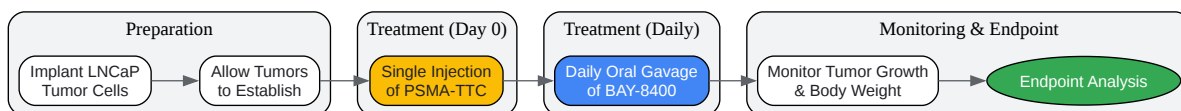
- Primary endpoint: Tumor growth inhibition, calculated as the T/Carea ratio.[\[2\]](#)
- Secondary endpoint: Body weight changes to assess treatment-related toxicity.

Visualizations



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Caption: Mechanism of action of **BAY-8400** in the NHEJ pathway.



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Caption: Workflow for the in vivo combination therapy study.

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